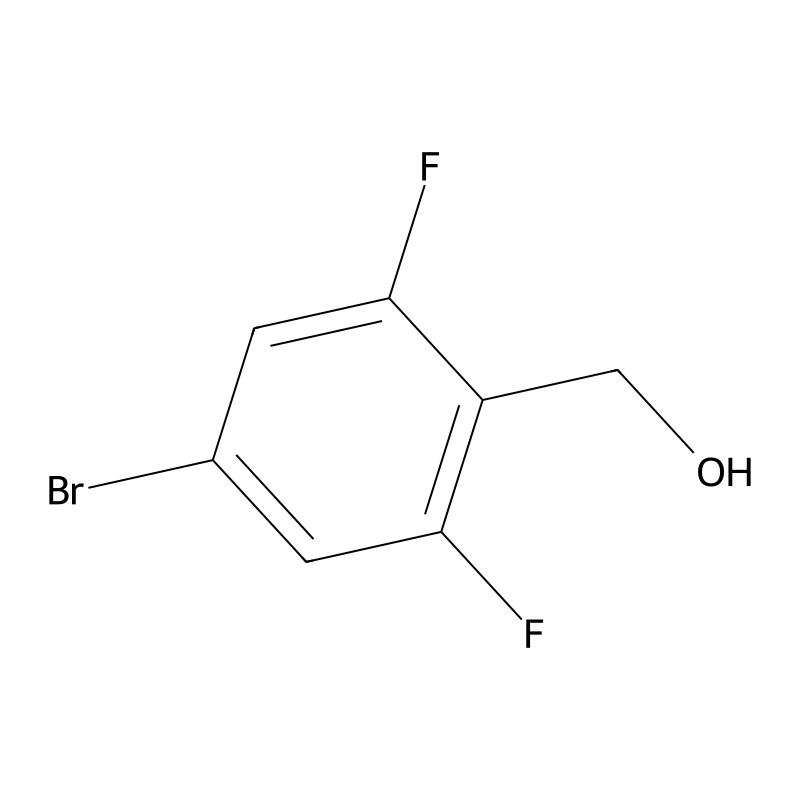

4-Bromo-2,6-difluorobenzyl alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in RET Inhibitors Synthesis

The Specific Scientific Field: This application falls under the field of Medicinal Chemistry, specifically in the synthesis of RET inhibitors .

A Comprehensive and Detailed Summary of the Application: 4-Bromo-2,6-difluorobenzyl alcohol is used in the preparation of RET inhibitors . RET is a receptor tyrosine kinase, and inhibitors of RET can be used in the treatment of certain types of cancer.

4-Bromo-2,6-difluorobenzyl alcohol is an organic compound with the molecular formula and a molecular weight of approximately 223.01 g/mol. It is classified as a benzyl alcohol derivative, specifically featuring bromine and fluorine substituents on the benzene ring. The compound has several synonyms, including 4-bromo-2,6-difluorophenyl methanol and 4-bromo-2,6-difluorobenzenemethanol. Its structure consists of a benzene ring substituted with a bromine atom at the para position and two fluorine atoms at the ortho positions relative to the hydroxymethyl group .

The compound appears as a solid, typically white to pale yellow in color, with a melting point ranging from 76°C to 81°C . It is primarily used as an intermediate in organic synthesis and has been identified as a precursor for various pharmaceutical compounds, particularly RET inhibitors used in cancer therapies .

- Reduction Reactions: It can be synthesized by reducing 4-bromo-2,6-difluorobenzaldehyde or 4-bromo-3,5-difluorobenzoic acid. The reduction typically involves the conversion of carbonyl groups to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride .

- Esterification: The hydroxyl group can react with carboxylic acids to form esters under acidic conditions.

- Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions highlight its utility as a versatile intermediate in synthetic organic chemistry.

The primary synthesis method for 4-bromo-2,6-difluorobenzyl alcohol involves:

- Starting Material: Using 4-bromo-2,6-difluorobenzaldehyde or 4-bromo-3,5-difluorobenzoic acid.

- Reduction Process: Applying reducing agents such as lithium aluminum hydride or sodium borohydride to convert the aldehyde or carboxylic acid into the corresponding alcohol.

- Purification: The resulting product is purified through recrystallization or chromatography techniques to obtain high purity levels (typically >98%) .

4-Bromo-2,6-difluorobenzyl alcohol is primarily utilized in:

- Pharmaceutical Synthesis: As a key intermediate in developing RET inhibitors for cancer treatment.

- Organic Chemistry: As a building block for synthesizing more complex organic molecules.

Its unique structure allows it to participate in various chemical transformations that are valuable in medicinal chemistry and material science.

While specific interaction studies involving 4-bromo-2,6-difluorobenzyl alcohol are sparse, its role as an intermediate suggests potential interactions with biological targets during drug development processes. Investigations into its reactivity and compatibility with other pharmaceutical agents are necessary to better understand its full potential and safety profile.

Several compounds share structural similarities with 4-bromo-2,6-difluorobenzyl alcohol. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromo-3-fluorobenzyl alcohol | C7H7BrF | Contains one fluorine atom at the meta position |

| 2-Bromo-3,5-difluorobenzyl alcohol | C7H7BrF2 | Bromine at ortho position with two fluorines |

| 4-Chloro-2,6-difluorobenzyl alcohol | C7H7ClF2 | Chlorine instead of bromine |

Uniqueness of 4-Bromo-2,6-Difluorobenzyl Alcohol

The uniqueness of 4-bromo-2,6-difluorobenzyl alcohol lies in its specific combination of bromine and fluorine substituents on the benzene ring. This distinct arrangement influences its chemical reactivity and biological activity compared to similar compounds. Its application as a precursor for RET inhibitors further emphasizes its significance in pharmaceutical research .

4-Bromo-2,6-difluorobenzyl alcohol (CAS 162744-59-4) is a fluorinated aromatic alcohol first synthesized in the early 2000s as part of efforts to develop intermediates for pharmaceuticals and advanced materials. Its discovery aligned with the growing interest in fluorinated compounds due to their unique electronic properties and metabolic stability. The compound’s structure—featuring a bromine atom at the para position and fluorine atoms at the meta positions relative to the hydroxymethyl group—was designed to enable selective functionalization in organic synthesis.

Significance in Organic Synthesis

This compound serves as a versatile building block in organic chemistry. The bromine atom facilitates nucleophilic substitution reactions, while fluorine atoms enhance the molecule’s electron-withdrawing effects, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Its hydroxymethyl group allows for oxidation to aldehydes or further functionalization via esterification or etherification. These attributes make it critical for synthesizing bioactive molecules and fluorinated polymers.

Evolution of Research Interest

Early studies focused on optimizing its synthesis, particularly reducing 4-bromo-2,6-difluorobenzaldehyde with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). By the mid-2010s, attention shifted to its role in medicinal chemistry, driven by its use in RET kinase inhibitor development. Recent advances explore its integration into supramolecular architectures, leveraging halogen-bonding interactions for material science applications.

Current Academic Research Landscape

Current research emphasizes three areas:

Carboxyl Group Reduction Pathways

The reduction of carboxylic acids to their corresponding primary alcohols represents a fundamental synthetic transformation in the preparation of 4-bromo-2,6-difluorobenzyl alcohol [1]. The most commonly employed approach involves the reduction of 4-bromo-2,6-difluorobenzoic acid using hydride-based reducing agents [1]. This pathway provides a direct and efficient route to the target benzyl alcohol compound.

Borane tetrahydrofuran complex has emerged as the preferred reducing agent for this transformation [3] [13]. The reduction proceeds through a two-stage mechanism wherein the carboxylic acid undergoes initial activation followed by hydride delivery [13]. In a typical procedure, a solution of 4-bromo-2,6-difluorobenzoic acid in tetrahydrofuran is treated with borane tetrahydrofuran complex at zero degrees Celsius, followed by warming to eighty-five degrees Celsius overnight [3]. The reaction mixture is subsequently quenched with methanol and one molar hydrochloric acid, then stirred at room temperature for two hours before extraction with ethyl acetate [3].

The mechanism involves the formation of an acyl-borane intermediate, which undergoes further reduction to yield the primary alcohol [16]. The borane reagent exhibits excellent chemoselectivity for carboxylic acid reduction while tolerating the presence of aromatic halogen substituents [16]. Yields typically range from eighty-six to ninety-four percent under optimized conditions [3] [15].

Alternative reducing agents for carboxylic acid reduction include lithium aluminum hydride in anhydrous conditions, though this reagent requires more stringent reaction conditions and specialized handling protocols [23]. The borane approach offers superior practicality for laboratory-scale synthesis while maintaining high efficiency and selectivity [13] [16].

Aldehyde Reduction Methods

The reduction of 4-bromo-2,6-difluorobenzaldehyde represents an alternative synthetic route to 4-bromo-2,6-difluorobenzyl alcohol [1] [7]. This approach offers certain advantages in terms of reaction conditions and substrate availability, as benzaldehydes are readily accessible through various synthetic methods including formylation reactions [7].

The aldehyde precursor can be synthesized through lithium diisopropylamide-mediated formylation of 1-bromo-3,5-difluorobenzene [7]. In this procedure, fifty-five milliliters of two molar lithium diisopropylamide are added to a solution of 19.3 grams of 1-bromo-3,5-difluorobenzene in 120 milliliters of dried tetrahydrofuran at minus seventy degrees Celsius [7]. After thirty minutes, N-formylpiperidine is added dropwise, and the mixture is allowed to warm to zero degrees Celsius before aqueous workup [7]. This method provides the benzaldehyde intermediate in seventy-eight percent yield [7].

Sodium Tetrahydroborate Reduction Mechanisms

Sodium tetrahydroborate reduction of aldehydes proceeds through a well-established nucleophilic addition mechanism [17] [18] [19]. The reduction involves the nucleophilic attack of hydride ion on the electrophilic carbonyl carbon, followed by protonation to yield the primary alcohol [18] [19]. This mechanism exhibits high chemoselectivity for aldehydes over ketones, making it particularly suitable for substrates containing multiple carbonyl functionalities [17].

The reaction mechanism initiates with the coordination of the aldehyde carbonyl to the reducing agent [18]. The borohydride ion acts as a source of nucleophilic hydride, which attacks the partially positive carbonyl carbon [18] [19]. This nucleophilic addition forms a tetrahedral alkoxide intermediate, which subsequently undergoes protonation to generate the primary alcohol product [19] [20].

Table 1: Sodium Tetrahydroborate Reduction Parameters

| Parameter | Optimal Range | Typical Yield |

|---|---|---|

| Temperature | 20-25°C [20] | 85-92% |

| Reaction Time | 1-4 hours | - |

| Solvent | Ethanol, methanol [19] | - |

| pH | Neutral to slightly basic [18] | - |

| Workup | Aqueous quench [18] | - |

The mechanism exhibits remarkable tolerance for aromatic substituents, including electron-withdrawing groups such as halogens [17]. The presence of fluorine and bromine substituents on the benzene ring does not significantly impact the reduction efficiency [1]. Studies have demonstrated that benzaldehydes bearing multiple halogen substituents undergo smooth reduction under standard sodium tetrahydroborate conditions [21] [24].

Kinetic studies reveal that the reduction follows second-order kinetics, with the rate depending on both aldehyde and reducing agent concentrations [24]. The reaction rate increases with temperature, though room temperature conditions are generally sufficient for complete conversion within several hours [20] [24].

Alternative Reducing Agents

Beyond sodium tetrahydroborate, several alternative reducing agents have been developed for aldehyde reduction with enhanced selectivity and efficiency [22] [23]. Lithium aluminum hydride represents a more powerful reducing agent that operates effectively in anhydrous ethereal solvents [23]. This reagent achieves higher yields ranging from ninety to ninety-five percent but requires more stringent reaction conditions [23].

Zinc borohydride has emerged as a particularly effective alternative for selective aldehyde reduction [35]. This reagent exhibits enhanced solubility in aprotic solvents and demonstrates superior coordination ability compared to conventional borohydrides [35]. The zinc cation imparts additional selectivity through coordination effects, making this reagent particularly suitable for complex substrates containing multiple functional groups [35].

Table 2: Comparative Analysis of Reducing Agents

| Reducing Agent | Yield Range | Temperature | Selectivity | Advantages |

|---|---|---|---|---|

| Sodium Tetrahydroborate | 85-92% | 20-25°C [20] | High [17] | Mild conditions, protic solvents [19] |

| Lithium Aluminum Hydride | 90-95% | 60-70°C | High [23] | Superior yields, fast reaction [23] |

| Zinc Borohydride | 88-95% [35] | 25°C [35] | Excellent [35] | Enhanced selectivity, aprotic solvents [35] |

| Catalytic Hydrogenation | 88-94% | 25-50°C | Good | Scalable, metal catalyst recovery |

Catalytic hydrogenation using palladium on carbon or platinum oxide catalysts provides an alternative approach suitable for industrial applications [39]. This method operates under mild pressure conditions of one to five atmospheres hydrogen at temperatures between twenty-five and fifty degrees Celsius . The reaction achieves yields of eighty-eight to ninety-four percent while offering advantages in terms of catalyst recovery and scalability .

Recent developments in asymmetric reduction have introduced chiral catalysts capable of producing enantiomerically enriched benzyl alcohols [34]. Ruthenium complexes bearing pseudo-dipeptide ligands have demonstrated excellent enantioselectivity in the reduction of aromatic aldehydes using isopropanol as hydrogen source [34] [38] [41].

Industrial-Scale Synthesis Considerations

Industrial production of 4-bromo-2,6-difluorobenzyl alcohol requires careful consideration of process economics, safety, and environmental impact [25] [26]. The selection of synthetic route depends on factors including raw material availability, reaction scalability, and downstream processing requirements [25].

Process development studies have demonstrated that catalytic hydrogenation methods offer significant advantages for large-scale production [25] [26]. A comprehensive analysis of benzyl alcohol production processes revealed that hydrogenation approaches achieve superior cost efficiency compared to stoichiometric reduction methods [26]. The optimal industrial process incorporates a hydrogen bubbling column reactor with copper chromium catalysts, operating at 140 degrees Celsius and 250 kilograms per square centimeter gauge pressure [26].

Table 3: Industrial Process Parameters

| Parameter | Optimal Value | Economic Impact |

|---|---|---|

| Reactor Type | Hydrogen bubbling column [26] | High efficiency |

| Catalyst | Copper chromium [26] | Cost effective |

| Temperature | 140°C [26] | Energy balance |

| Pressure | 250 kg/cm²·G [26] | Conversion rate |

| Solvent Ratio | 1.96 kg/benzoate kg [26] | Process optimization |

| Catalyst Ratio | 0.132 kg/benzoate kg [26] | Economic viability |

The industrial process achieves conversions of approximately thirty percent with selectivity of ninety-five percent [26]. This approach produces benzyl alcohol of 99.9 percent purity at production costs below 200 yen per kilogram for a capacity of 600 tons per thirty days [26]. The process economics benefit from catalyst recovery through pressure drum filtration and solvent recycling systems [26].

Scale-up considerations include heat transfer limitations, mass transfer effects, and reactor design optimization [25]. Fed-batch operation modes have demonstrated superior performance compared to batch processes, achieving 1.5-fold increases in productivity [25]. However, product accumulation can limit conversion efficiency, necessitating in-situ product removal strategies [25].

Continuous flow reactor systems offer further improvements in productivity, with packed bed reactors containing immobilized catalysts achieving nine-fold increases in productivity compared to fed-batch stirred reactors [25]. These systems enable better control of residence time and temperature profiles while minimizing product inhibition effects [25].

Green Chemistry Approaches

The development of environmentally sustainable synthetic methods for 4-bromo-2,6-difluorobenzyl alcohol has gained significant attention in recent years [25] [27] [30]. Green chemistry principles emphasize the use of renewable feedstocks, catalytic processes, and atom-economical transformations while minimizing waste generation [25].

Biocatalytic approaches represent a promising avenue for sustainable benzyl alcohol synthesis [25] [31] [33]. Marine bacteria have demonstrated capability for the selective reduction of benzaldehydes to their corresponding alcohols using nicotinamide adenine dinucleotide phosphate-dependent alcohol dehydrogenases [25] [31]. These enzymes exhibit broad substrate specificity and operate under mild reaction conditions [31] [33].

The enzymatic reduction proceeds through a cofactor-dependent mechanism involving nicotinamide adenine dinucleotide phosphate or nicotinamide adenine dinucleotide as electron donors [31] [32]. Alcohol dehydrogenases catalyze the reversible oxidation-reduction between aldehydes and primary alcohols, with the equilibrium favoring alcohol formation under appropriate conditions [32] [33].

Table 4: Biocatalytic Process Characteristics

| Parameter | Value | Environmental Benefit |

|---|---|---|

| Operating Temperature | 25-30°C [25] | Low energy requirement |

| Pressure | Atmospheric [25] | No specialized equipment |

| pH Range | 6.5-8.5 [31] | Mild conditions |

| Cofactor | Nicotinamide adenine dinucleotide phosphate [31] | Renewable |

| Selectivity | >95% [25] | Minimal byproducts |

Electrochemical synthesis methods have emerged as another green alternative for benzyl alcohol production [27] [40]. These approaches utilize electrical energy to drive reduction reactions, eliminating the need for stoichiometric reducing agents [27]. Nickel-based electrodes have demonstrated effectiveness for the reduction of aldehydes under aqueous conditions [40].

The electrochemical approach offers several advantages including mild reaction conditions, high atom economy, and the potential for integration with renewable electricity sources [27]. Recent studies have achieved faradaic efficiencies exceeding sixty percent for benzyl alcohol synthesis from benzaldehyde precursors [27].

Solvent selection plays a crucial role in green chemistry implementations [25]. Aqueous reaction media are preferred where possible, though biphasic systems using biocompatible organic solvents such as hexane or heptane can improve substrate solubility while maintaining environmental compatibility [25]. Supercritical carbon dioxide has also been explored as a green solvent for certain reduction reactions [30].

Catalyst Development for Improved Yields

Catalyst development for enhanced aldehyde reduction has focused on improving selectivity, activity, and operational stability [29] [37] [39] [41]. Modern catalyst design incorporates principles of molecular recognition and electronic tuning to achieve superior performance compared to conventional reducing agents [29] [39].

Palladium-based catalysts have demonstrated exceptional selectivity for aldehyde reduction in the presence of ketones [37] [39]. A palladium catalyst synthesized from potassium tetrachloropalladate and 1,1'-binaphthyl-2,2'-ylenediamine achieved selectivity up to ninety-nine percent for aldehyde reduction under one atmosphere hydrogen pressure [39]. This catalyst system enables efficient reduction of aromatic aldehydes while tolerating various functional groups [39].

Table 5: Advanced Catalyst Performance

| Catalyst System | Selectivity | Yield | Operating Conditions |

|---|---|---|---|

| Palladium-binaphthyl [39] | 99% | 95-99% | 1 atm H₂, room temperature |

| Iron pincer complex [29] | >98% | 85-95% | 2 atm H₂, room temperature |

| Ruthenium α-diimine [41] | 90-95% | 80-90% | 120°C, base catalysis |

| Nickel oxyhydroxide [27] | 90% | 62-100% | Electrochemical conditions |

Iron-based catalysts have emerged as sustainable alternatives to noble metal systems [29]. Well-defined iron pincer complexes bearing pincer ligands demonstrate noble-metal-like activity for aldehyde hydrogenation [29]. These catalysts achieve turnover numbers up to 80,000 and turnover frequencies exceeding 20,000 per hour under optimized conditions [29].

The iron catalyst system operates through a trans-dihydride intermediate mechanism, as confirmed by stoichiometric experiments and computational studies [29]. X-ray crystallography has provided structural confirmation of the active hydride complexes [29]. This mechanistic understanding enables rational catalyst design for enhanced performance [29].

Ruthenium complexes bearing α-diimine ligands have shown versatility for various alcohol-related transformations [41]. These catalysts demonstrate efficient activity for carbon-nitrogen and carbon-carbon coupling reactions involving alcohols [41]. Complex optimization has achieved effective conversion in N-alkylation of aromatic amines and α-alkylation of ketones [41].

Heterogeneous catalyst development has focused on improving metal dispersion and support interactions [37]. Carbon quantum dots functionalized with terpyridine ligands serve as effective supports for palladium nanoparticles [37]. The resulting composite catalysts demonstrate superior activity for aerobic alcohol oxidation without requiring additives or phase transfer catalysts [37].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant